molecular formula C9H9N3O3 B14607033 5-Nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide CAS No. 59290-13-0

5-Nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Cat. No.: B14607033
CAS No.: 59290-13-0
M. Wt: 207.19 g/mol
InChI Key: KMEGLXQCLIENQE-UHFFFAOYSA-N
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Description

N-Allyl-5-nitro-nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a nitro group at the 5-position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-5-nitro-nicotinamide typically involves the nitration of nicotinamide followed by N-allylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the nicotinamide ring. The resulting 5-nitro-nicotinamide is then subjected to N-allylation using allyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of N-Allyl-5-nitro-nicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-5-nitro-nicotinamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Addition: The double bond in the allyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Addition: Electrophiles such as halogens or acids.

Major Products Formed:

    Reduction: 5-amino-nicotinamide.

    Substitution: N-substituted-5-nitro-nicotinamides.

    Addition: Allyl addition products.

Scientific Research Applications

N-Allyl-5-nitro-nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Allyl-5-nitro-nicotinamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The allyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can modulate cellular pathways, including DNA repair, oxidative stress response, and apoptosis .

Comparison with Similar Compounds

    Nicotinamide: Lacks the nitro and allyl groups, making it less reactive in certain chemical reactions.

    5-Nitro-nicotinamide: Similar structure but lacks the allyl group, affecting its biological activity and membrane permeability.

    N-Allyl-nicotinamide: Lacks the nitro group, which reduces its potential for bioreduction and cytotoxicity.

Uniqueness: N-Allyl-5-nitro-nicotinamide is unique due to the presence of both nitro and allyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functionalities allows for a broader range of applications and interactions compared to its analogs .

Properties

CAS No.

59290-13-0

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

5-nitro-N-prop-2-enylpyridine-3-carboxamide

InChI

InChI=1S/C9H9N3O3/c1-2-3-11-9(13)7-4-8(12(14)15)6-10-5-7/h2,4-6H,1,3H2,(H,11,13)

InChI Key

KMEGLXQCLIENQE-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

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